molecular formula C23H18N6O2S B11482513 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11482513
M. Wt: 442.5 g/mol
InChI Key: QZRGMAPQCVJRKA-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties It is composed of a benzotriazole moiety, a methylphenoxy group, a pyridinyl thiazole, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves multiple steps, including the preparation of intermediate compounds. The general synthetic route includes:

    Formation of Benzotriazole Intermediate: This step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Preparation of Methylphenoxy Intermediate: This involves the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy group.

    Coupling Reaction: The benzotriazole and methylphenoxy intermediates are coupled under specific conditions to form the desired compound.

    Thiazole Formation: The pyridinyl thiazole moiety is synthesized separately and then coupled with the benzotriazole-methylphenoxy intermediate.

    Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiazole and pyridine groups can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Known for its UV-absorbing properties.

    2-(2H-BENZOTRIAZOL-2-YL)-4,6-DI-TERT-BUTYLPHENOL: Used as a UV stabilizer in plastics and coatings.

    2-(2H-BENZOTRIAZOL-2-YL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL: Another UV stabilizer with similar applications.

Uniqueness

What sets 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE apart is its combination of benzotriazole, thiazole, and pyridine moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18N6O2S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H18N6O2S/c1-15-9-10-21(20(12-15)29-27-17-7-2-3-8-18(17)28-29)31-13-22(30)26-23-25-19(14-32-23)16-6-4-5-11-24-16/h2-12,14H,13H2,1H3,(H,25,26,30)

InChI Key

QZRGMAPQCVJRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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